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Compound of Interest

Compound Name:
(4-Chloro-1,2-

phenylene)dimethanol

CAS No.: 110706-49-5

Cat. No.: B1588827 Get Quote

Executive Summary
Compound Identity: (4-Chloro-1,2-phenylene)dimethanol CAS Registry Number: 110706-49-

5 Synonyms: 4-Chloro-1,2-benzenedimethanol; 4-Chlorophthalyl alcohol Molecular Formula: C

H

ClO

Exact Mass: 172.03 g/mol

This technical guide provides a comprehensive spectroscopic analysis of (4-Chloro-1,2-
phenylene)dimethanol, a critical intermediate derived from the reduction of 4-chlorophthalic

anhydride. It serves as a bifunctional building block in the synthesis of specialized polymers

(polyesters, polyurethanes) and pharmacophores requiring a halogenated benzyl alcohol

scaffold. The guide details the structural characterization via NMR, IR, and MS, emphasizing

the differentiation from its non-chlorinated parent and potential regioisomers.

Structural Characterization Strategy
The characterization logic relies on detecting the symmetry-breaking effect of the chlorine

substituent on the ortho-benzenedimethanol core. Unlike the parent 1,2-benzenedimethanol,

which possesses a
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axis of symmetry rendering the two hydroxymethyl groups equivalent, the 4-chloro derivative is
asymmetric. This results in distinct spectroscopic signatures, particularly in proton and carbon
NMR.[1]

Analytical Workflow
The following diagram illustrates the logical flow for confirming the structure and purity of the

compound.
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Figure 1: Analytical workflow for structural validation.

Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of the chlorine atom at position 4 desymmetrizes the molecule. In the parent

1,2-benzenedimethanol, the two methylene (-CH

-) groups appear as a single signal. In the 4-chloro derivative, they are chemically non-
equivalent (one is meta to Cl, the other para to Cl), though accidental overlap may occur
depending on the solvent.

Predicted

H NMR Data (400 MHz, DMSO-d

)
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Position Type (ppm) Multiplicity (Hz)
Assignment
Logic

Ar-H3 Aromatic 7.35 - 7.40 d ~2.0

Ortho to Cl,

meta to CH

OH. Small

coupling to

H5.

Ar-H5 Aromatic 7.25 - 7.30 dd 8.0, 2.0

Ortho to Cl,

ortho to H6.

Large

coupling to

H6, small to

H3.

Ar-H6 Aromatic 7.40 - 7.45 d 8.0

Meta to Cl,

ortho to CH

OH.

OH Hydroxyl 5.10 - 5.20 t (br) 5.5

Exchangeabl

e. Triplet if

coupled to

CH

.

C(1)-CH Benzylic 4.50 - 4.55 d 5.5 Para to Cl.

C(2)-CH Benzylic 4.56 - 4.60 d 5.5

Meta to Cl.

Slightly

deshielded

relative to

C(1).

Note: Chemical shifts are estimated based on substituent increments applied to the 1,2-

benzenedimethanol scaffold (
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,

). The key diagnostic is the splitting of the aromatic region into an AMX or ABC system.

H NMR Interpretation Guide
Aromatic Region (7.2 - 7.5 ppm): Look for a doublet with a small coupling constant (~2 Hz)

corresponding to the proton between the Cl and the hydroxymethyl group (H3). This confirms

the 1,2,4-substitution pattern.[2]

Benzylic Region (4.5 - 4.6 ppm): In high-resolution fields (>400 MHz), the single methylene

peak observed in the parent compound will broaden or split into two closely spaced signals

due to the inequivalent electronic environments.

Mass Spectrometry (MS)
Mass spectrometry provides the most rapid confirmation of the chlorine substitution via the

characteristic isotope pattern.

Ionization Mode: Electron Impact (EI) or ESI (+).

Molecular Ion (M

): 172 m/z.

Isotope Pattern: The presence of one chlorine atom dictates an M (172) and M+2 (174)

signal ratio of approximately 3:1.

Fragmentation (EI):

m/z 154 (M - 18): Loss of H

O. Common for diols, forming a cyclic ether (isobenzofuran derivative) or aldehyde
intermediate.

m/z 137 (M - 35): Loss of Cl.

m/z 123 (M - 49): Loss of CH

Cl (complex rearrangement).
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Infrared Spectroscopy (IR)
O-H Stretch: 3200–3400 cm

(Broad, strong). Indicates hydrogen-bonded alcohols.

C-H Stretch (Aromatic): 3000–3100 cm

(Weak).

C-H Stretch (Aliphatic): 2850–2950 cm

(Medium). Methylene groups.

C=C Ring Stretch: 1450–1600 cm

.

C-Cl Stretch: 1050–1090 cm

. This band distinguishes the product from the non-chlorinated parent (1,2-
benzenedimethanol).

Experimental Protocols
Sample Preparation for NMR
To ensure sharp resolution of the hydroxyl protons and accurate integration, proper sample

preparation is vital.

Solvent Choice: Use DMSO-d

(99.9% D) rather than CDCl

.

Reasoning: Benzenedimethanols are often sparingly soluble in chloroform. DMSO also

reduces the rate of hydroxyl proton exchange, allowing for the observation of coupling

between the OH and CH

protons (triplet splitting), which is a confirmation of primary alcohol integrity.
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Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

Filtration: Filter through a cotton plug in a Pasteur pipette to remove any inorganic salts (e.g.,

LiCl, Al salts) remaining from the reduction step.

Synthesis Context & Impurity Profiling
The compound is typically synthesized by the reduction of 4-chlorophthalic anhydride using

Lithium Aluminum Hydride (LiAlH

) or Borane (BH

).

Key Impurity: Unreduced or partially reduced species (e.g., 4-chlorophthalide).

Detection: Look for a carbonyl stretch in the IR (~1750 cm

) or a lactone signal in the NMR (CH

singlet at ~5.3 ppm).
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Figure 2: Synthesis pathway and potential impurity formation.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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